3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine

Catalog No.
S13575259
CAS No.
M.F
C10H17N3O
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine

Product Name

3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine

IUPAC Name

3,5-dimethyl-1-(oxan-3-yl)pyrazol-4-amine

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)9-4-3-5-14-6-9/h9H,3-6,11H2,1-2H3

InChI Key

QZMUSGQKZVIORB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCOC2)C)N

3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with two methyl groups at the 3 and 5 positions, and an oxane moiety at the 1 position. Its molecular formula is C10_{10}H17_{17}N3_3O, and it has a molecular weight of 195.26 g/mol. The compound's IUPAC name reflects its structural features, and it is identified by the CAS number 1343393-99-6. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its distinctive properties and biological activities .

The chemical reactivity of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine allows it to participate in various reactions:

  • Oxidation: This can lead to the formation of oxides or hydroxylated derivatives.
  • Reduction: The compound can be reduced to yield amine derivatives.
  • Substitution: It can undergo substitution reactions, resulting in halogenated or alkylated products.

These reactions are typically facilitated under controlled conditions using solvents such as ethanol or methanol, often requiring heating and the presence of catalysts.

Research indicates that 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine exhibits promising biological activities. It has been investigated for potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, which may modulate their activity. This makes the compound a candidate for further exploration in drug development, particularly as an enzyme inhibitor or receptor modulator .

The synthesis of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine typically involves:

  • Cyclization of Precursors: A common method includes reacting 3,5-dimethyl-1H-pyrazole with oxan-3-ylamine.
  • Reaction Conditions: This reaction often requires heating and the use of solvents like ethanol or methanol to facilitate cyclization.
  • Industrial Production: For larger-scale production, continuous flow synthesis methods may be employed to enhance control over reaction parameters and improve yields .

The compound finds several applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis for constructing more complex molecules.
  • Biology: Investigated for its bioactive properties that could lead to new therapeutic agents.
  • Medicine: Explored for potential drug development applications, particularly in creating enzyme inhibitors or receptor modulators.
  • Industry: Utilized in developing new materials with specific properties, such as polymers or coatings.

Studies on the interactions of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine with biological targets have revealed insights into its mechanism of action. The compound's ability to bind to specific enzymes or receptors suggests that it may modulate their activity effectively. Further research is necessary to elucidate the exact pathways involved and how these interactions can be harnessed for therapeutic purposes .

Several compounds share structural similarities with 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine:

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethyl-1H-pyrazoleLacks oxane ringBasic pyrazole structure
1-(Oxan-3-yl)-1H-pyrazol-4-amineSimilar but without dimethyl substitutionsNo additional methyl groups
1-Methyl-3-(oxan-4-yl)-1H-pyrazoleContains oxane but different methyl substitutionDifferent methyl positioning

Uniqueness

The uniqueness of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine lies in its combination of both a dimethyl-substituted pyrazole ring and an oxane ring. This structural combination imparts distinct chemical and biological properties that are not present in the similar compounds listed above, making it a valuable candidate for various applications in research and industry.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.137162174 g/mol

Monoisotopic Mass

195.137162174 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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